

Comparative Selectivity Guide: 5-Bromo-3-fluoro-N-methylpicolinamide (BFMP)

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Compound of Interest

Compound Name: 5-Bromo-3-fluoro-N-methylpicolinamide

Cat. No.: B8097447

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Status: Lead Optimization Fragment | CAS: 1820726-38-0 (Analog ref) | Class: Halogenated Pyridine Carboxamide

Executive Summary

5-Bromo-3-fluoro-N-methylpicolinamide (BFMP) represents a "privileged structure" in modern drug discovery, particularly for Type II kinase inhibitors and mGluR positive allosteric modulators (PAMs).

While simple picolinamides are prone to high cross-reactivity with metalloenzymes (due to bidentate chelation) and CYP450 isoforms (due to pyridine nitrogen basicity), BFMP incorporates specific structural modifications—3-Fluoro substitution and N-methylation—designed to mitigate these liabilities.

This guide compares BFMP against two standard alternatives:

- Alternative A (BMP): 5-Bromo-N-methylpicolinamide (Non-fluorinated).
- Alternative B (BFP): 5-Bromo-3-fluoropicolinamide (Primary amide).

Performance Matrix: BFMP vs. Alternatives

Feature	BFMP (The Product)	BMP (Non-Fluoro)	BFP (Primary Amide)
Metabolic Stability (t _{1/2})	High (3-F blocks metabolism)	Low (C3 oxidation prone)	High
CYP Inhibition Risk	Low (F reduces Pyridine basicity)	High (Strong heme coordination)	Moderate
Solubility (LogD)	Optimal (N-Me breaks crystal lattice)	Moderate	Low (High lattice energy)
Metal Chelation (Toxicity)	Reduced (Steric/Electronic hindrance)	High (Potent chelator)	High (Potent chelator)
Synthetic Utility	High (Suzuki/Buchwald ready)	High	Moderate (N-H interferes)

Technical Analysis & Causality

The "Fluorine Effect" on Cross-Reactivity

The 3-position fluorine is not merely a metabolic blocker; it is an electronic modulator.

- Mechanism: The high electronegativity of fluorine at C3 inductively withdraws electron density from the pyridine nitrogen.
- Result: This lowers the pKa of the pyridine nitrogen (approx. pKa ~2.5 vs. ~3.8 for unsubstituted pyridine).
- Impact on Cross-Reactivity: A less basic nitrogen is less likely to coordinate with the heme iron of CYP450 enzymes or the zinc active sites of off-target metalloproteases (e.g., Carbonic Anhydrase), significantly reducing "promiscuous" binding.

The N-Methyl Amide Advantage

- **Solubility & Permeability:** Primary amides (like BFP) act as both hydrogen bond donors and acceptors, often leading to high crystal lattice energy and poor solubility. N-methylation (BFMP) removes one donor, improving lipophilicity (LogD) and membrane permeability.
- **Synthetic Orthogonality:** The N-methyl group protects the amide nitrogen during subsequent palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) at the 5-Bromo position, preventing catalyst poisoning or side-reactions that occur with primary amides.

Experimental Protocols

Protocol A: Assessment of Metalloenzyme Cross-Reactivity (Chelation Potential)

Objective: Determine if BFMP binds non-specifically to physiological metal ions (Zn^{2+} , Cu^{2+}), a common toxicity source for picolinamides.

Methodology: UV-Vis Spectral Shift Assay.

- **Preparation:** Prepare a 100 μ M stock solution of BFMP in acetonitrile.
- **Titration:** Aliquot into quartz cuvettes containing 50 mM HEPES buffer (pH 7.4).
- **Addition:** Titrate $ZnCl_2$ or $CuCl_2$ solution (0.1 to 10 equivalents).
- **Detection:** Scan from 200–500 nm.
 - **Positive Cross-Reactivity:** A bathochromic shift (Red shift) >10 nm indicates formation of a stable Metal-Ligand complex.
 - **Validation:** Compare with Picolinic Acid (Positive Control) and Benzamide (Negative Control).

Protocol B: CYP450 Inhibition Screen (Fluorescence)

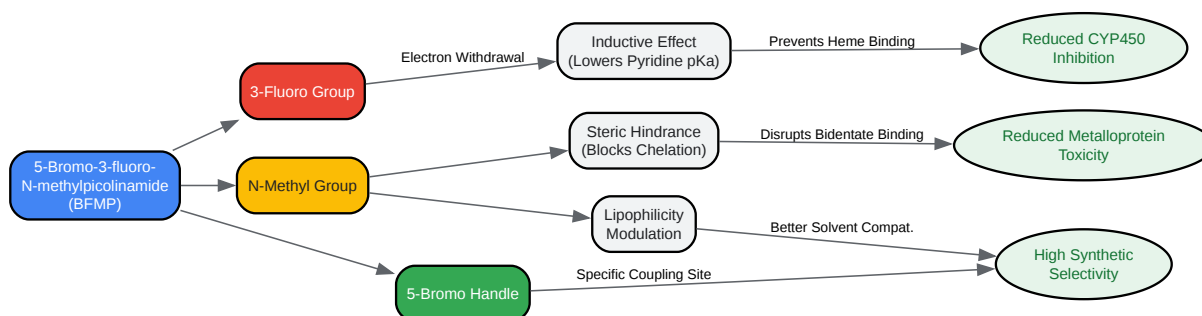
Objective: Quantify the "clean" profile of BFMP compared to the non-fluorinated BMP.

- **System:** Recombinant human CYP3A4 and CYP2D6 baculosomes.

- Substrate: 7-benzyloxy-4-trifluoromethylcoumarin (BFC).
- Workflow:
 - Incubate BFMP (0.1 – 50 μM) with enzyme and NADPH regenerating system for 30 mins at 37°C.
 - Add BFC substrate.[1][2]
 - Measure fluorescence (Ex 405 nm / Em 535 nm) of the metabolite (HFC).
- Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
 - Success Criteria: IC50 > 10 μM indicates low cross-reactivity risk.

Visualizing the Selectivity Pathway

The following diagram illustrates how the structural features of BFMP dictate its low cross-reactivity profile compared to its precursors.

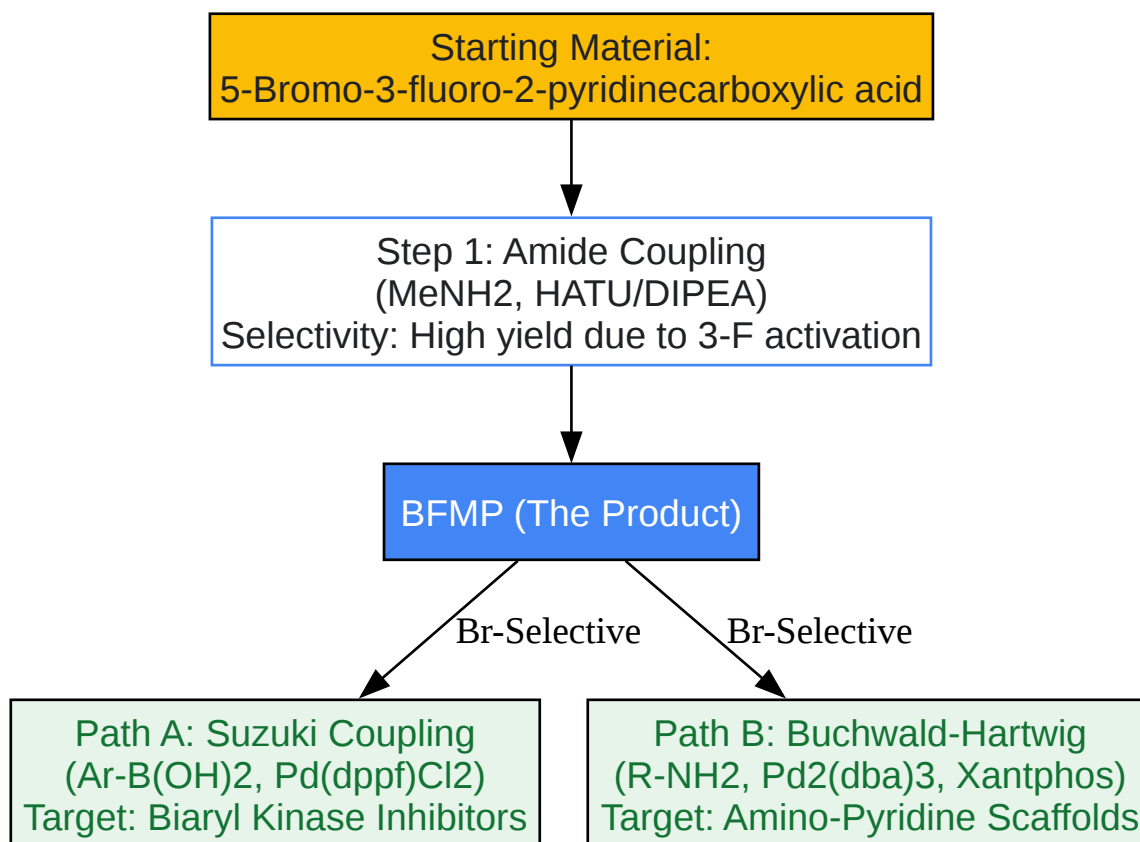


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Caption: Mechanistic flow showing how BFMP's structural motifs (3-F, N-Me) directly mitigate biological and chemical cross-reactivity risks.

Synthesis & Cross-Coupling Workflow

To utilize BFMP effectively, researchers must understand its reactivity profile in cross-coupling (the primary use case).



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Caption: Synthetic utility of BFMP. The 3-F group activates the acid for amidation, while the Br group remains intact for downstream diversity generation.

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- To cite this document: BenchChem. [Comparative Selectivity Guide: 5-Bromo-3-fluoro-N-methylpicolinamide (BFMP)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8097447/docs#comparative-selectivity-guide-5-bromo-3-fluoro-n-methylpicolinamide-bfmp>]

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